molecular formula C14H10Br2N2O B13807557 4,6-Dibromo-2-(2-methylphenyl)-1,3-benzoxazol-5-amine CAS No. 637302-94-4

4,6-Dibromo-2-(2-methylphenyl)-1,3-benzoxazol-5-amine

Cat. No.: B13807557
CAS No.: 637302-94-4
M. Wt: 382.05 g/mol
InChI Key: GVFSAXRETFCLHY-UHFFFAOYSA-N
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Description

4,6-Dibromo-2-(2-methylphenyl)-1,3-benzoxazol-5-amine is a chemical compound that belongs to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. This specific compound is characterized by the presence of two bromine atoms at positions 4 and 6, a 2-methylphenyl group at position 2, and an amine group at position 5 on the benzoxazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dibromo-2-(2-methylphenyl)-1,3-benzoxazol-5-amine typically involves the bromination of a precursor benzoxazole compound. The reaction conditions often include the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

Industrial production of this compound may involve a multi-step synthesis starting from commercially available starting materials. The process includes the formation of the benzoxazole ring, followed by bromination and subsequent introduction of the 2-methylphenyl group and the amine group. The reaction conditions are optimized to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4,6-Dibromo-2-(2-methylphenyl)-1,3-benzoxazol-5-amine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form dehalogenated products.

    Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles such as amines or thiols.

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, products may include derivatives with different functional groups replacing the bromine atoms.

    Oxidation Products: Oxidized forms of the compound, such as oxides or hydroxylated derivatives.

    Reduction Products: Dehalogenated compounds or reduced forms of the benzoxazole ring.

Scientific Research Applications

4,6-Dibromo-2-(2-methylphenyl)-1,3-benzoxazol-5-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4,6-Dibromo-2-(2-methylphenyl)-1,3-benzoxazol-5-amine involves its interaction with molecular targets such as enzymes or receptors. The bromine atoms and the amine group play crucial roles in binding to these targets, leading to modulation of their activity. The compound may also participate in redox reactions, influencing cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dibromoaniline: A compound with similar bromine substitution but different core structure.

    4,6-Dibromo-2-phenyl-1,3-benzoxazole: Similar structure but lacks the 2-methyl group on the phenyl ring.

Uniqueness

4,6-Dibromo-2-(2-methylphenyl)-1,3-benzoxazol-5-amine is unique due to the specific positioning of the bromine atoms, the 2-methylphenyl group, and the amine group

Properties

CAS No.

637302-94-4

Molecular Formula

C14H10Br2N2O

Molecular Weight

382.05 g/mol

IUPAC Name

4,6-dibromo-2-(2-methylphenyl)-1,3-benzoxazol-5-amine

InChI

InChI=1S/C14H10Br2N2O/c1-7-4-2-3-5-8(7)14-18-13-10(19-14)6-9(15)12(17)11(13)16/h2-6H,17H2,1H3

InChI Key

GVFSAXRETFCLHY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=NC3=C(C(=C(C=C3O2)Br)N)Br

Origin of Product

United States

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